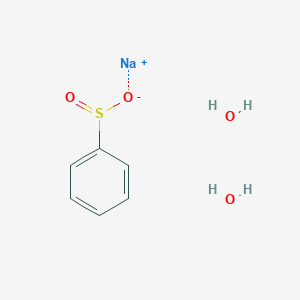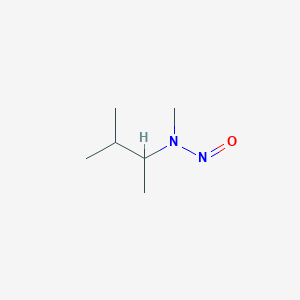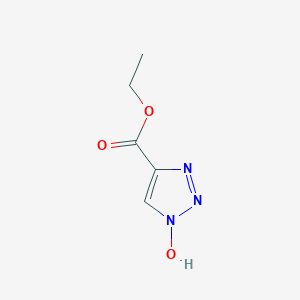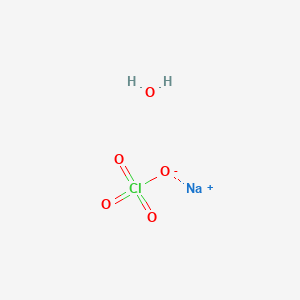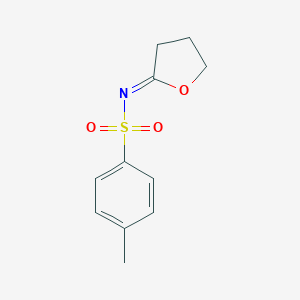
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29082. This compound is known for its unique structure, which includes a dihydrofuran ring and a toluene sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide typically involves the reaction of dihydrofuran with toluene sulfonamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-dihydrofuran-2-ylidene-benzene-4-sulfonamide: Similar structure but with a benzene ring instead of a toluene ring.
N-dihydrofuran-2-ylidene-phenyl-4-sulfonamide: Another similar compound with a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
139059-40-8 |
|---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11- |
InChI Key |
IKPKKRMXQBKPLD-QXMHVHEDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Synonyms |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







